

1-Chloro-3-ethoxypropane molecular formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropane

Cat. No.: B1362862

[Get Quote](#)

An In-depth Technical Guide to 1-Chloro-3-ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chloro-3-ethoxypropane**, a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and pesticides.^[1] This document details its molecular characteristics, physicochemical properties, established synthetic protocols, and analytical methodologies.

Molecular Formula and Structure

1-Chloro-3-ethoxypropane is an organic compound featuring a three-carbon propane backbone. A chlorine atom is attached to the first carbon atom, and an ethoxy group is linked to the third carbon atom via an ether bond.^[2]

- Molecular Formula: C₅H₁₁ClO^{[2][3]}
- Synonyms: 3-Chloropropyl ethyl ether, 1-ethoxy-3-chloropropane^[4]
- CAS Number: 36865-38-0

Figure 1: 2D Chemical Structure of **1-Chloro-3-ethoxypropane**

Physicochemical Properties

The key quantitative properties of **1-chloro-3-ethoxypropane** are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

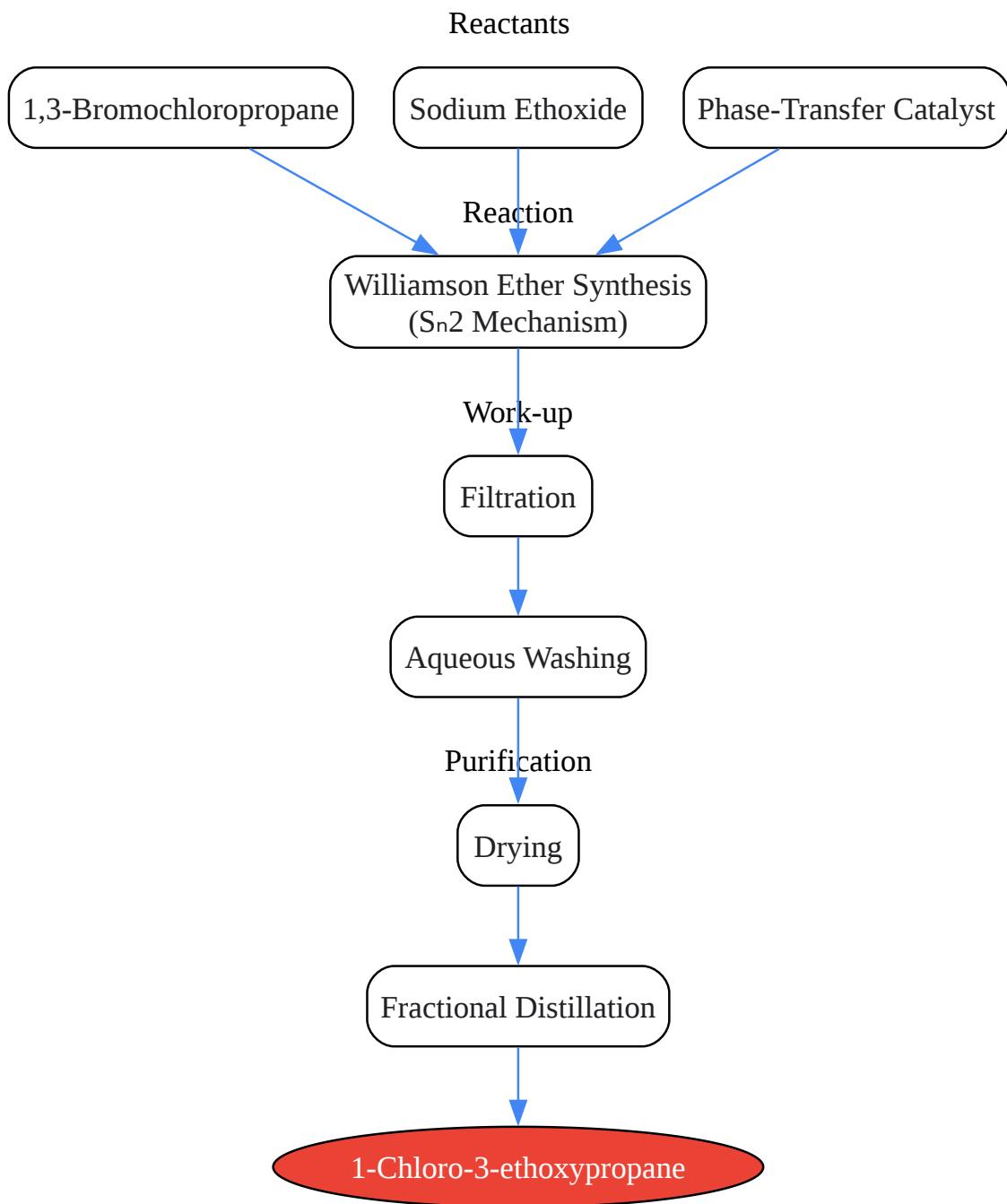
Property	Value	Reference(s)
Molecular Weight	122.59 g/mol	[3]
Appearance	Clear, colorless liquid	[1]
Boiling Point	125.9 °C at 760 mmHg	[4]
Density	0.952 g/cm ³	[4]
Flash Point	41.4 °C	[4]
Vapor Pressure	14.5 mmHg at 25°C	[4]
Refractive Index	1.408	[4]
LogP	1.65180	[4]

Synthesis of 1-Chloro-3-ethoxypropane

The most common and efficient method for the synthesis of **1-chloro-3-ethoxypropane** is a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^[2] In this process, sodium ethoxide acts as the nucleophile, and 1,3-bromochloropropane serves as the electrophile. The differential reactivity of the bromine and chlorine atoms is key to the success of this synthesis, with the bromide ion being a better leaving group, thus favoring the desired mono-etherification.^[2]

To enhance the reaction efficiency, a phase-transfer catalyst can be employed. This is particularly useful for improving the reaction rate and yield under milder conditions.^[5]

The following protocol is adapted from a patented method for the synthesis of the analogous 1-chloro-3-methoxypropane, by substituting sodium methoxide with sodium ethoxide.^[5]


Materials:

- 1,3-Bromochloropropane
- Sodium ethoxide
- Inert solvent (e.g., benzene, toluene)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
- Deionized water
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-bromochloropropane and the phase-transfer catalyst (0.01-0.1 times the weight of 1,3-bromochloropropane).[5]
- Preparation of Nucleophile: Prepare a dispersion of sodium ethoxide in an inert solvent. The molar ratio of 1,3-bromochloropropane to sodium ethoxide should be approximately 1:0.9-1.2 to ensure complete mono-etherification.[5]
- Reaction: While stirring, slowly add the sodium ethoxide dispersion to the flask containing 1,3-bromochloropropane. The reaction temperature should be maintained between 20-110 °C during the addition.[5]
- Reflux: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C and maintain it under reflux until the reaction is complete (monitoring by GC-MS is recommended).[5]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the precipitated sodium bromide.
 - Wash the filter cake with a small amount of the inert solvent.

- Combine the organic layers and wash with deionized water until the pH of the aqueous layer is between 5 and 7.[\[5\]](#)
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
 - The crude **1-chloro-3-ethoxypropane** can be purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Figure 2: Synthetic Workflow for **1-Chloro-3-ethoxypropane**

Analytical Methodologies

The purity and identity of **1-chloro-3-ethoxypropane** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

GC-MS is the primary technique for assessing the purity of **1-chloro-3-ethoxypropane** and for monitoring the progress of its synthesis.[\[2\]](#)

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **1-chloro-3-ethoxypropane** in a volatile organic solvent such as dichloromethane or hexane.[\[6\]](#)
- Instrumentation: An Agilent 7890A/5975C GC/MS system or equivalent can be used.[\[7\]](#)
- Column: A non-polar column, such as a DB-5, is suitable for this analysis.[\[6\]](#)
- Injector Temperature: 250 °C.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium.
- MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selective ion monitoring (SIM) for higher sensitivity.[\[7\]](#)

NMR spectroscopy is used to confirm the molecular structure of **1-chloro-3-ethoxypropane**.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the three methylene groups of the propane chain, with chemical shifts influenced by the adjacent chlorine and oxygen atoms.
- ^{13}C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl_3).
- Acquisition: Record the ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Absorptions:

- C-H stretching (alkane): $\sim 2850\text{-}3000\text{ cm}^{-1}$
- C-O stretching (ether): $\sim 1050\text{-}1150\text{ cm}^{-1}$
- C-Cl stretching: $\sim 600\text{-}800\text{ cm}^{-1}$

Experimental Protocol: IR Analysis

- Sample Preparation: A neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups of **1-chloro-3-ethoxypropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-Chloro-3-ethoxypropane | 36865-38-0 | Benchchem [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. zpmxchemss.com [zpmxchemss.com]
- 5. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. ysi.com [ysi.com]
- To cite this document: BenchChem. [1-Chloro-3-ethoxypropane molecular formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362862#1-chloro-3-ethoxypropane-molecular-formula-and-structure\]](https://www.benchchem.com/product/b1362862#1-chloro-3-ethoxypropane-molecular-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com